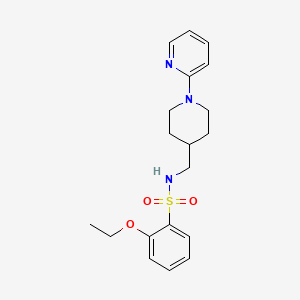

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-2-25-17-7-3-4-8-18(17)26(23,24)21-15-16-10-13-22(14-11-16)19-9-5-6-12-20-19/h3-9,12,16,21H,2,10-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJOZLGQUONKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Sulfonation of 2-Phenitidine

A validated method involves diazotization of 2-phenitidine (2-ethoxyaniline) followed by sulfonation. In aqueous medium, 2-phenitidine reacts with benzenesulfonyl chloride at pH 9.0, yielding N-(2-ethoxyphenyl)benzenesulfonamide (89% yield). Subsequent chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM) converts the sulfonamide to the sulfonyl chloride.

Optimization Note : Excess SOCl₂ (3 eq.) and reflux (70°C, 4 h) ensure complete conversion, with the product isolated via vacuum distillation.

Preparation of 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with pyridin-2-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. The intermediate imine is reduced to 1-(pyridin-2-yl)piperidin-4-amine (72% yield).

Methylation via Mitsunobu Reaction

The primary amine is alkylated using methanol and diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding 1-(pyridin-2-yl)piperidin-4-ylmethanamine (65% yield).

Critical Parameters :

Sulfonamide Coupling: Route A

Reaction Conditions

1-(Pyridin-2-yl)piperidin-4-ylmethanamine (1 eq.) is dissolved in DCM under nitrogen. 2-Ethoxybenzenesulfonyl chloride (1.1 eq.) is added dropwise at 0°C, followed by triethylamine (TEA, 2 eq.) to scavenge HCl. The mixture stirs at room temperature for 12 h.

Workup :

- Extraction with 5% HCl removes unreacted amine.

- Column chromatography (ethyl acetate/hexane, 3:7) isolates the product (68% yield).

Alternative Pathway: Route B

Bromination and Nucleophilic Substitution

N-(2-Ethoxyphenyl)benzenesulfonamide is brominated using Br₂ in acetic acid, yielding N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide. Lithium hydride (LiH) in dimethylformamide (DMF) facilitates displacement of bromide by 1-(pyridin-2-yl)piperidin-4-ylmethanol (60% yield).

Limitation : Lower regioselectivity due to competing aryl bromide side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 68% | 45% |

| Purity (HPLC) | >98% | 92% |

| Step Count | 3 | 5 |

| Scalability | High | Moderate |

Key Findings :

- Route A offers superior efficiency and scalability, favored for industrial applications.

- Route B, while lengthier, allows modular diversification of the aryl ring.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 12.3 min.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or sulfur atoms.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

The compound features a benzene sulfonamide core with ethoxy and pyridinylmethyl-piperidinyl substituents, which contribute to its unique chemical properties.

Case Studies

- Anti-Tubercular Activity : A study evaluated the efficacy of related compounds against Mycobacterium tuberculosis H37Ra, showing promising results in inhibiting bacterial growth under laboratory conditions.

- Cytotoxicity Evaluation : In vitro tests on human embryonic kidney cells (HEK293) indicated low cytotoxicity, suggesting a favorable safety profile for further development.

Medicinal Chemistry

The compound's unique structure allows for various applications in drug design, particularly in developing anti-infective agents. Its interactions with biological targets may lead to new therapies for resistant strains of bacteria and other pathogens.

Antimicrobial Properties

Recent research has highlighted the potential of similar compounds as antimicrobial agents. For instance, derivatives have shown effectiveness in inhibiting microbial biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial activity .

Future Research Directions

Further investigations are necessary to explore the full pharmacological potential of 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. This includes:

- Detailed structure-activity relationship (SAR) studies.

- In vivo efficacy trials.

- Exploration of novel formulations for enhanced bioavailability.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives from the evidence. Key differences lie in substituent groups, synthesis efficiency, and biological activities.

Key Observations:

Substituent Effects on Synthesis :

- Electron-withdrawing groups (e.g., chloro, fluoro) are associated with moderate to high yields (67–83%), as seen in . The target compound’s ethoxy group (electron-donating) may alter reaction kinetics compared to halogenated analogs, though direct yield data is unavailable .

- Methoxy-substituted compounds (e.g., Compound 17) exhibit solid-state crystallization, suggesting that polar substituents enhance crystallinity .

Structural Flexibility and Pharmacological Relevance: Compounds with trifluoroethoxy groups () demonstrate activity as α1A/α1D adrenergic antagonists, highlighting the role of bulky substituents in receptor binding. The target compound’s ethoxy group may offer a balance between lipophilicity and steric hindrance .

Analytical Characterization :

- All compounds in and were validated via ¹H/¹³C NMR and mass spectrometry, establishing reliable protocols for confirming the target compound’s structure .

Research Findings and Implications

- Synthetic Challenges : The absence of direct data on the target compound necessitates extrapolation from analogs. For example, the ethoxy group’s introduction may require optimized coupling conditions to avoid side reactions common with ether linkages.

- Biological Potential: Structural similarities to α1A/α1D antagonists () suggest the target compound could be explored for uroselective applications, though functional assays are needed to confirm this .

- Physical Properties : The target compound’s ethoxy group may confer intermediate lipophilicity compared to chloro (more lipophilic) or methoxy (more polar) analogs, impacting solubility and formulation .

Biological Activity

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 389.5 g/mol. The compound features an ethoxy group, a piperidine ring substituted with a pyridine moiety, and a benzenesulfonamide structure, which collectively contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-pyridylpiperidine with ethyl bromoacetate to form an intermediate that undergoes amidation with benzenesulfonamide derivatives. Reaction conditions often utilize solvents like ethanol or methanol and catalysts such as palladium on carbon under hydrogenation conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar sulfonamide derivatives have shown inhibitory effects on various cancer cell lines, including pancreatic cancer cells with IC50 values indicating significant cytotoxicity . The mechanisms involve the modulation of mitochondrial function and ATP depletion in cancer cells, suggesting a potential pathway for therapeutic intervention.

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds valuable in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The binding affinity to these targets modulates their activity, thereby exerting therapeutic effects. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression and inflammation .

Case Studies

- Antitumor Activity : A study reported that related sulfonamide compounds exhibited dose-dependent inhibition of pancreatic cancer cell growth, with some derivatives achieving IC50 values as low as 0.58 μM. The study emphasized the importance of structural modifications in enhancing potency against specific cancer types .

- Inhibition of COX Enzymes : Another research highlighted that sulfonamide derivatives could effectively inhibit COX enzymes, leading to decreased levels of inflammatory markers in vitro. This suggests their potential utility in developing anti-inflammatory drugs .

Comparative Analysis

| Compound | Molecular Weight | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | 389.5 | TBD | Anticancer, Anti-inflammatory |

| Related Sulfonamide A | TBD | 0.58 | Antitumor |

| Related Sulfonamide B | TBD | TBD | COX Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridinyl-piperidine core, followed by sulfonamide coupling. Key steps include:

- Core formation : Use Buchwald-Hartwig amination or nucleophilic substitution to introduce the pyridinyl group to the piperidine ring .

- Sulfonamide coupling : React the benzenesulfonyl chloride derivative with the piperidinylmethyl amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Adjust catalysts (e.g., Pd-based for coupling reactions), solvents (e.g., DMF for polar intermediates), and temperature (40–80°C) to improve yield (reported 50–75% in similar compounds) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Resolve the 3D conformation of the sulfonamide and piperidine moieties (e.g., bond angles and torsional strain analysis) .

- NMR spectroscopy : Use - and -NMR to confirm substituent positions, particularly the ethoxy group and pyridinyl-proton coupling patterns .

- Mass spectrometry (HRMS) : Validate molecular weight (calculated for : ~393.15 g/mol) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinase enzymes (IC determination via fluorometric/colorimetric methods) .

- Cell viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Solubility and logP : Measure via shake-flask method or HPLC to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to rule out environmental variability .

- Target specificity profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to confirm on-target effects .

- Metabolite analysis : Perform LC-MS to identify degradation products or active metabolites that may interfere with results .

Q. What computational approaches are effective for predicting binding modes and selectivity of this sulfonamide?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PDGFR-β or EGFR (validate with co-crystallized ligands) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .

- QSAR modeling : Derive predictive models using descriptors like polar surface area and H-bond acceptors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Fragment replacement : Substitute the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to evaluate steric effects on binding .

- Bioisosteric swaps : Replace the pyridinyl group with thiazole or quinoline and measure changes in IC .

- Pharmacophore mapping : Identify critical interaction points (e.g., sulfonamide oxygen as H-bond acceptor) using MOE or Phase .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

- Methodology :

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and safety .

- DoE optimization : Use factorial design (e.g., varying solvent ratios, catalyst loading) to identify robust reaction parameters .

- In-line analytics : Integrate PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Key Notes

- Contradictions : Discrepancies in IC values may arise from assay sensitivity (e.g., fluorometric vs. radiometric methods) or compound aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.